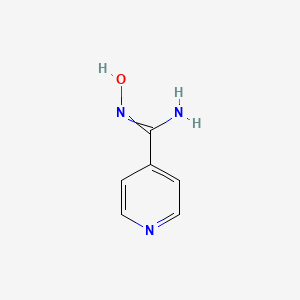

N-Hydroxyisonicotinimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Hydroxyisonicotinimidamide: is an organic compound with the molecular formula C6H7N3O . It is also known by its IUPAC name, N-hydroxy-4-pyridinecarboximidamide . This compound is characterized by its white to yellow powder or crystalline form and is primarily used in various chemical and biological research applications .

Applications De Recherche Scientifique

Chemistry

Chelating Agent: N-hydroxyisonicotinimidamide is used as a chelating agent for metal ions, particularly copper ions, forming stable complexes for metal extraction and purification.

Biology

Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine

Antimicrobial Properties: The compound has shown promise in antimicrobial research, particularly against bacterial strains.

Industry

Safety and Hazards

N-Hydroxyisonicotinimidamide is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure .

Mécanisme D'action

Target of Action

N-Hydroxyisonicotinimidamide is a derivative of nicotinamide, also known as Vitamin B3 . The primary targets of nicotinamide and its derivatives are the enzymes involved in the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for cellular energy metabolism .

Mode of Action

It is known that nicotinamide and its derivatives interact with their targets by inhibiting mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . They also disrupt DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism .

Biochemical Pathways

This compound, like other components of Vitamin B3, is a precursor to the nicotinamide-derived redox cofactor, NAD, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules are collectively referred to as NAD(P)(H) and play a pivotal role in cellular energy metabolism .

Pharmacokinetics

It is known that nicotinamide is absorbed almost completely in the small intestine after ingestion . It is stored as NAD in the liver and excretion occurs via the kidneys

Result of Action

The result of this compound’s action is the modulation of cellular energy metabolism through its role in the synthesis of NAD and NADP. This can have wide-ranging effects on cellular function, as these molecules are involved in numerous biochemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Synthesis from Isonicotinic Acid: One common method involves the reaction of isonicotinic acid with hydroxylamine under acidic conditions to form N-hydroxyisonicotinimidamide. The reaction typically requires a solvent such as ethanol and a catalyst like sulfuric acid.

Alternative Synthesis: Another method involves the reduction of 4-nitropyridine to 4-aminopyridine, followed by the reaction with hydroxylamine to yield this compound.

Industrial Production Methods: : Industrial production of this compound often involves large-scale synthesis using the above methods, with optimization for yield and purity. The process typically includes steps for purification, such as recrystallization from solvents like N-methylpyrrolidone and clarification with activated charcoal .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: N-hydroxyisonicotinimidamide can undergo oxidation reactions to form various oxides.

Reduction: It can be reduced to form isonicotinamide derivatives.

Substitution: The compound can participate in substitution reactions, particularly with halogens and other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of isonicotinamide.

Substitution: Formation of halogenated pyridine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

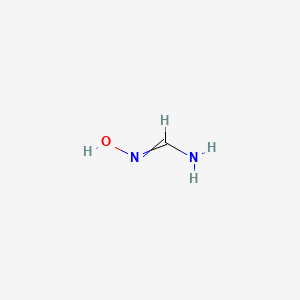

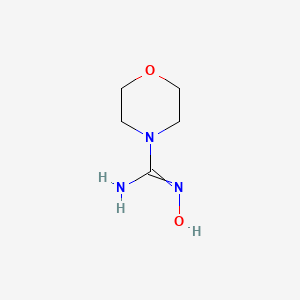

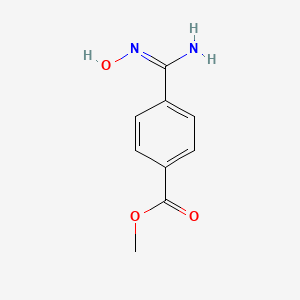

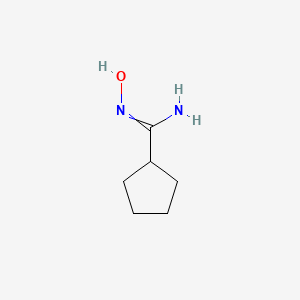

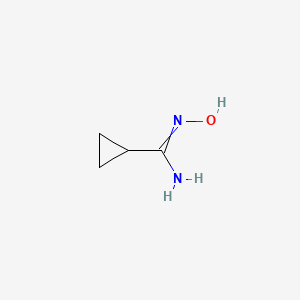

Isonicotinamide: Similar in structure but lacks the hydroxyl group, making it less effective as a chelating agent.

N-hydroxybenzimidamide: Similar functional groups but different aromatic ring, leading to different reactivity and applications.

N-hydroxyisonicotinic acid: Contains a carboxylic acid group instead of an imidamide group, affecting its solubility and reactivity.

Uniqueness: : N-hydroxyisonicotinimidamide’s unique combination of a hydroxyl group and an imidamide group attached to a pyridine ring gives it distinct chelating and inhibitory properties, making it valuable in both chemical and biological research .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of N-Hydroxyisonicotinimidamide can be achieved through a two-step reaction process. The first step involves the synthesis of isonicotinimidamide, which is then converted to N-Hydroxyisonicotinimidamide in the second step.", "Starting Materials": [ "Isonicotinic acid", "Thionyl chloride", "Ammonia", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of isonicotinimidamide", "1. Isonicotinic acid is reacted with thionyl chloride to form isonicotinoyl chloride.", "2. The isonicotinoyl chloride is then reacted with ammonia to form isonicotinimidamide.", "Step 2: Conversion of isonicotinimidamide to N-Hydroxyisonicotinimidamide", "1. Isonicotinimidamide is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form N-hydroxyisonicotinimidamide.", "2. The N-hydroxyisonicotinimidamide is then acetylated using acetic anhydride and sodium acetate in ethanol to form the final product, N-Hydroxyisonicotinimidamide." ] } | |

Numéro CAS |

1217430-16-4 |

Formule moléculaire |

C6H7N3O |

Poids moléculaire |

137.14 g/mol |

Nom IUPAC |

N'-hydroxypyridine-4-carboximidamide |

InChI |

InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) |

Clé InChI |

ZUUATXHRJFHSGO-UHFFFAOYSA-N |

SMILES isomérique |

C1=CN=CC=C1/C(=N\O)/N |

SMILES |

C1=CN=CC=C1C(=NO)N |

SMILES canonique |

C1=CN=CC=C1C(=NO)N |

Solubilité |

>20.6 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

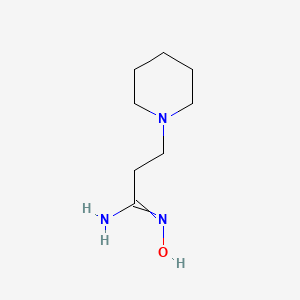

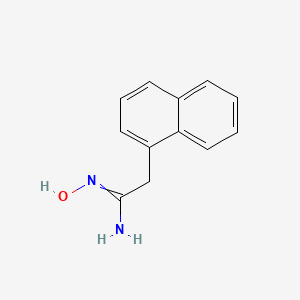

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S)-3-hydroxypyrrolidin-1-ium-1-yl]acetate](/img/structure/B7721556.png)

![2-[(3R)-3-hydroxypyrrolidin-1-ium-1-yl]acetate](/img/structure/B7721558.png)

![1H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B7721567.png)